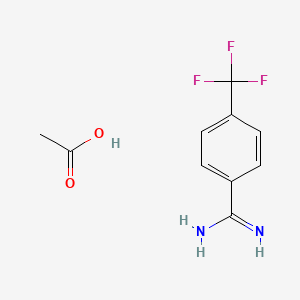
Acetic acid;4-(trifluoromethyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-(trifluoromethyl)benzenecarboximidamide is a chemical compound that combines the properties of acetic acid and 4-(trifluoromethyl)benzenecarboximidamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;4-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 4-(trifluoromethyl)benzenecarboximidamide with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Industrial production may also involve continuous flow reactors to enhance the scalability and reproducibility of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the trifluoromethyl group may be oxidized to form corresponding carboxylic acids.
Reduction: The compound can also undergo reduction reactions, where the imidamide group may be reduced to form amines.
Substitution: The benzene ring in the compound can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
Acetic acid;4-(trifluoromethyl)benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of acetic acid;4-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group and benzene ring but lacks the imidamide group.
Acetic acid: Shares the acetic acid moiety but lacks the trifluoromethyl and benzene components.
4-(Trifluoromethyl)benzamide: Similar structure but with an amide group instead of the imidamide group.
Uniqueness: Acetic acid;4-(trifluoromethyl)benzenecarboximidamide is unique due to the presence of both the acetic acid and 4-(trifluoromethyl)benzenecarboximidamide moieties in a single molecule. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
184778-37-8 |
|---|---|
Formule moléculaire |
C10H11F3N2O2 |
Poids moléculaire |
248.20 g/mol |
Nom IUPAC |
acetic acid;4-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2.C2H4O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;1-2(3)4/h1-4H,(H3,12,13);1H3,(H,3,4) |
Clé InChI |
FYYLZOKGOFWYEB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC(=CC=C1C(=N)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



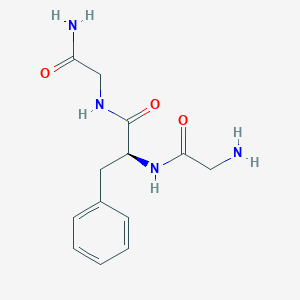

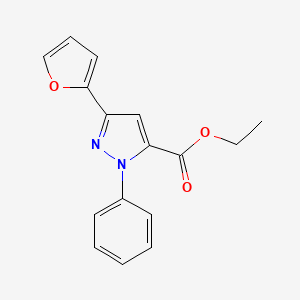

![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)
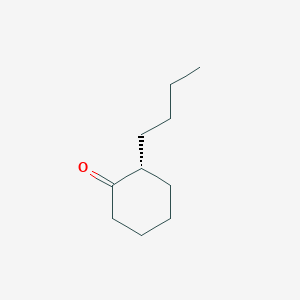
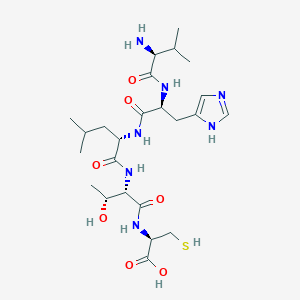




![Methanone, phenyl[4-phenyl-2-(trimethylstannyl)-1H-pyrrol-3-yl]-](/img/structure/B14261307.png)
